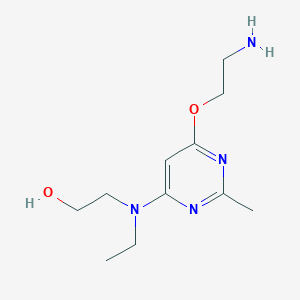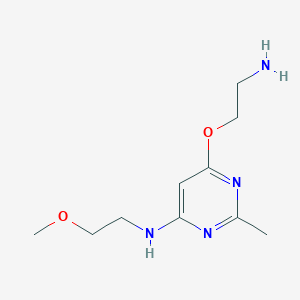
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (1-EPMT) is an organic compound with a unique structure and a wide range of applications. It is a colorless liquid with a characteristic odor, and is soluble in most organic solvents. The compound is used in a variety of scientific research applications, and is of particular interest due to its ability to act as a substrate for various enzymes.
Applications De Recherche Scientifique
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research. It is used as a substrate for various enzymes, such as glucose oxidase, and is also used as a substrate for the production of various drugs and pharmaceuticals. In addition, 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is used in the synthesis of various nucleoside analogues, which are used in the study of DNA and RNA. It is also used in the synthesis of various antifungal and antiviral agents, as well as in the synthesis of various polymers materials.
Mécanisme D'action
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that acts as a substrate for various enzymes. The compound is believed to act by binding to the active site of the enzyme, thus blocking the enzyme's ability to bind to its natural substrates. This binding is believed to be reversible, and the compound is believed to be released from the enzyme upon completion of the reaction.
Biochemical and Physiological Effects
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of certain bacteria, and has been shown to inhibit the activity of certain enzymes. In addition, 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has been shown to have anti-inflammatory and anti-tumor activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has a number of advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to obtain, and is highly soluble in most organic solvents. In addition, the compound is relatively stable and can be stored at room temperature. The main limitation of 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is its relatively low solubility in water, which can limit its use in certain types of experiments.
Orientations Futures
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has a variety of potential future directions. The compound has potential applications in the synthesis of various pharmaceuticals and drugs, and could be used in the development of more effective treatments for various diseases. In addition, the compound could be used in the synthesis of various materials, such as polymers, and could be used to develop new materials with improved properties. Finally, 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde could be used to study the mechanism of action of various enzymes, and could be used to develop new drugs that target these enzymes.
Propriétés
IUPAC Name |
1-[(1-ethylpiperidin-4-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-14-5-3-10(4-6-14)7-15-8-11(9-16)12-13-15/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKFCQYMLGPXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![5-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1481183.png)